molecular formula C9H9N3O3 B2524245 4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 1500976-77-1

4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B2524245
CAS No.: 1500976-77-1
M. Wt: 207.189
InChI Key: LVTJEGMOICRTCV-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It’s also known by its IUPAC name, 4-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-12-4-7(13)11-6-2-5(9(14)15)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

Research on pyrazine derivatives has revealed significant interest in understanding their crystal structures and supramolecular interactions. For instance, studies have analyzed the recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, highlighting the importance of hydrogen bonding patterns in crystal engineering strategies (Peddy Vishweshwar et al., 2002). Such insights are crucial for designing new materials with desired properties.

Metal-Organic Frameworks (MOFs)

Pyrazinecarboxylic acids have also been utilized in the formation of metal-organic frameworks (MOFs), which are compounds consisting of metal ions coordinated to organic ligands to form one-, two-, or three-dimensional structures. A notable example includes the synthesis of a discrete hexadecameric water cluster within a metal-organic framework structure, showcasing a new mode of water molecule association (S. Ghosh, P. K. Bharadwaj, 2004).

Antimicrobial and Antimycobacterial Studies

Derivatives of pyrazinecarboxylic acids have been explored for their antimicrobial and antimycobacterial activities. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, with some compounds showing promising potency (M. Gezginci, Malcolm A. Martin, S. Franzblau, 1998). These studies contribute to the ongoing search for new antibacterial agents.

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds containing pyrazine or related structures. For instance, the synthesis of new 1,2,4-triazoles containing 2H-pyrano[2, 3-b]pyridine moieties demonstrates the versatility of pyrazine derivatives in creating potentially bioactive compounds (Ν. V. Kumar, U. Mashelkar, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-methyl-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-12-4-7(13)11-6-2-5(9(14)15)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJEGMOICRTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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